1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-2-(1,3-oxazol-5-yl)-5-[(1H-pyrazol-1-yl)methyl]pyrrolidine-3-carboxylic acid
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Overview
Description
1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-2-(1,3-oxazol-5-yl)-5-[(1H-pyrazol-1-yl)methyl]pyrrolidine-3-carboxylic acid is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-2-(1,3-oxazol-5-yl)-5-[(1H-pyrazol-1-yl)methyl]pyrrolidine-3-carboxylic acid typically involves multiple steps, each requiring specific reagents and conditions. The process often starts with the preparation of the pyrrolidine ring, followed by the introduction of the oxazole and pyrazole groups. Protective groups such as benzyloxycarbonyl and tert-butoxycarbonyl are used to prevent unwanted reactions during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-2-(1,3-oxazol-5-yl)-5-[(1H-pyrazol-1-yl)methyl]pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: The compound can participate in substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-2-(1,3-oxazol-5-yl)-5-[(1H-pyrazol-1-yl)methyl]pyrrolidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-2-(1,3-oxazol-5-yl)-5-[(1H-pyrazol-1-yl)methyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives with different substituents or protective groups. Examples include:
- 1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-2-(1,3-oxazol-5-yl)pyrrolidine-3-carboxylic acid
- 1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-2-(1,3-oxazol-5-yl)-5-[(1H-imidazol-1-yl)methyl]pyrrolidine-3-carboxylic acid
Uniqueness
The uniqueness of 1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-2-(1,3-oxazol-5-yl)-5-[(1H-pyrazol-1-yl)methyl]pyrrolidine-3-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H28N4O7 |
---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-2-(1,3-oxazol-5-yl)-1-phenylmethoxycarbonyl-5-(pyrazol-1-ylmethyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C25H28N4O7/c1-24(2,3)36-22(32)25(15-28-11-7-10-27-28)12-18(21(30)31)20(19-13-26-16-35-19)29(25)23(33)34-14-17-8-5-4-6-9-17/h4-11,13,16,18,20H,12,14-15H2,1-3H3,(H,30,31) |
InChI Key |
DUJZLFKFYNWCQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC(C(N1C(=O)OCC2=CC=CC=C2)C3=CN=CO3)C(=O)O)CN4C=CC=N4 |
Origin of Product |
United States |
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